Kir Subfamily Selectivity vs. ML133
VU590 and ML133 target different Kir subfamilies. VU590 inhibits Kir1.1 (ROMK) with an IC50 of 294 nM and Kir7.1 with an IC50 of 5.6 µM, while showing no activity against Kir2.1 or Kir4.1 at 10 µM [1]. In contrast, ML133 inhibits Kir2.1 with an IC50 of 1.8 µM at pH 7.4 but has an IC50 >300 µM for Kir1.1 and only weak activity for Kir7.1 (IC50 = 33 µM) [2]. Therefore, these compounds are not interchangeable for studies requiring specific Kir1.1 or Kir7.1 inhibition.
| Evidence Dimension | Kir channel subfamily selectivity |
|---|---|
| Target Compound Data | Kir1.1 IC50 = 294 nM; Kir7.1 IC50 = 5.6 µM; Kir2.1 IC50 >10 µM; Kir4.1 IC50 >10 µM |
| Comparator Or Baseline | ML133: Kir2.1 IC50 = 1.8 µM; Kir1.1 IC50 >300 µM; Kir7.1 IC50 = 33 µM |
| Quantified Difference | VU590 is >170-fold more potent at Kir1.1 and ~6-fold more potent at Kir7.1 than ML133; ML133 is >5-fold more potent at Kir2.1 than VU590 |
| Conditions | Thallium flux assay in HEK-293 cells expressing indicated Kir channels; pH 7.4 |
Why This Matters
Investigators requiring Kir1.1 or Kir7.1 inhibition must select VU590, while Kir2.x studies require ML133.
- [1] Lewis LM, et al. Mol Pharmacol. 2009 Nov;76(5):1094-103. View Source
- [2] Wu M, et al. ACS Chem Biol. 2011 Jun 13;6(8):845-56. View Source
